(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
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Overview
Description
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, also known as (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is a useful research compound. Its molecular formula is C₁₇H₂₇NO₅ and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mineral Processing
N-(2-Hydroxyethyl)-11-azaartemisinin: has been utilized in the field of mineral processing, particularly in the flotation separation of minerals. It acts as a collector for the reverse cationic flotation separation of apatite from quartz. The compound’s adsorption mechanisms on mineral surfaces have been studied, revealing that its adsorption onto quartz surface is stronger than that onto apatite surface, mainly due to electrostatic force and hydrogen bonding .
Carbon Capture
In the context of carbon capture, N-(2-Hydroxyethyl)-11-azaartemisinin derivatives like N-(2-Hydroxyethyl) piperazine have shown potential in amine scrubbing techniques. These derivatives exhibit good mutual solubility in aqueous solutions, low melting points, and high boiling points, making them suitable for capturing CO2. The solubility of CO2 in these solutions has been determined, and thermodynamic models have been developed to predict the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system .
Radical Generation
The compound has been used to generate free radicals at a controlled and constant rate for specific durations and at specific sites. This is essential for studying the dynamics of oxidation and antioxidation, which has implications in various fields including biochemistry and materials science.
Nanoparticle Synthesis
N-(2-Hydroxyethyl)-11-azaartemisinin: has been involved in the synthesis of nanoparticles. For instance, it has been used in the synthesis of poly[(N-2-hydroxyethyl)aniline] nanoparticles, which have applications in modern electronics due to their electrical properties. These nanoparticles exhibit conductivity that strongly depends on temperature and alternating current frequency .
Water Treatment
Phosphonates, which include derivatives of N-(2-Hydroxyethyl)-11-azaartemisinin , are used in water treatment formulations. They serve as multi-functional metal ion control agents, addressing problems encountered in the use of water. Their applications extend to cooling water, boiler water, detergents, cleaners, oil fields, pulp and paper, reverse osmosis, and swimming pools .
Organic Synthesis
The compound has been employed in organic synthesis, particularly in the synthesis of 2-oxazolines. A method has been reported that promotes dehydrative cyclization of N-(2-Hydroxyethyl)amides to synthesize 2-oxazolines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function .
Mode of Action
It’s known that the compound can act as both a plasticizer and a swelling agent, indicating its potential to modify the physical properties of other substances .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical processes, such as oxidative stress and inflammation .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects and to protect cells from oxidative damage .
Action Environment
The environment can significantly impact the effectiveness and stability of similar compounds .
properties
IUPAC Name |
(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNUXFXHWUZMGM-MWQYCMEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
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